(2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid is an organic compound that features an amino acid backbone with a 1,3-dioxolane ring attached to the side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with 1,2-ethanediol in the presence of an acid catalyst. The amino acid backbone can be introduced through standard peptide synthesis techniques. Commonly used catalysts for the formation of the 1,3-dioxolane ring include toluenesulfonic acid and Lewis acids such as zirconium tetrachloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated peptide synthesizers could streamline the production of the amino acid backbone, while the formation of the 1,3-dioxolane ring could be optimized through the use of high-efficiency catalysts and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. The dioxolane ring can act as a protective group, preventing unwanted reactions at the amino acid backbone. Additionally, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar to 1,3-dioxolanes but with a six-membered ring.
Other Amino Acids: Compounds like serine or threonine that have hydroxyl groups instead of the dioxolane ring.
Properties
CAS No. |
114750-88-8 |
---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C6H11NO4/c7-4(6(8)9)3-5-10-1-2-11-5/h4-5H,1-3,7H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
KWMXUBMBKKKHIE-BYPYZUCNSA-N |
Isomeric SMILES |
C1COC(O1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1COC(O1)CC(C(=O)O)N |
Purity |
93 |
Origin of Product |
United States |
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